![molecular formula C5H6ClN3O B11763508 6-Chloro-5-methoxypyridazin-3-amine](/img/structure/B11763508.png)
6-Chloro-5-methoxypyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methoxypyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6ClN3O It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-5-methoxypyridazin-3-amine can be synthesized through several routes. One common method involves the reaction of 3,6-dichloropyridazine with methanol and ammonia. The reaction is typically carried out in ethanol at elevated temperatures (around 120°C) in a sealed tube for 12 hours. After the reaction, the mixture is cooled, and the product is purified by flash chromatography using ethyl acetate as the eluent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxypyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-5-methoxypyridazin-3-amine serves as a crucial building block in synthesizing potential pharmaceutical agents. Its derivatives have been investigated for their antimicrobial and anticancer properties.
Case Studies :
- Anticancer Activity : Research has shown that compounds derived from this compound inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : Studies indicate that certain derivatives exhibit significant antimicrobial activity against a range of pathogens, making them candidates for further development as antibiotics .
Materials Science
This compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance.
Applications :
- Organic Electronics : Used in the synthesis of organic semiconductors, where its electronic properties can be tailored for improved conductivity or light absorption .
- Coatings : Investigated for use in protective coatings due to its stability and chemical resistance .
Biological Studies
The interactions of this compound with biological targets have been a focal point of research, particularly regarding its mechanism of action.
Mechanism of Action :
The compound may interact with specific enzymes or receptors, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, which could be beneficial in treating conditions associated with excessive inflammation .
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methylpyridazin-3-amine
- 6-Methoxypyridazin-3-amine hydrochloride
Uniqueness
6-Chloro-5-methoxypyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the pyridazine ring allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H6ClN3O |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
6-chloro-5-methoxypyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-2-4(7)8-9-5(3)6/h2H,1H3,(H2,7,8) |
InChI Key |
SZJVUGUEIOCPFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.